molecular formula C8H17NO3S B12126733 4-(Butylamino)-3-hydroxythiolane-1,1-dione

4-(Butylamino)-3-hydroxythiolane-1,1-dione

Cat. No.: B12126733
M. Wt: 207.29 g/mol
InChI Key: OZWKSPPUMPZASU-UHFFFAOYSA-N
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Description

4-(Butylamino)-3-hydroxythiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring, a butylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-3-hydroxythiolane-1,1-dione typically involves the reaction of a thiolane derivative with a butylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-3-hydroxythiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The butylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Butylamino)-3-hydroxythiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-3-hydroxythiolane-1,1-dione involves its interaction with specific molecular targets. The butylamino group can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives and amino alcohols, such as:

  • 4-(Butylamino)benzoic acid
  • 6-(4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxypyridazine

Uniqueness

4-(Butylamino)-3-hydroxythiolane-1,1-dione is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

4-(butylamino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H17NO3S/c1-2-3-4-9-7-5-13(11,12)6-8(7)10/h7-10H,2-6H2,1H3

InChI Key

OZWKSPPUMPZASU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CS(=O)(=O)CC1O

Origin of Product

United States

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